1-(7h-Purin-8-ylsulfanyl)propan-2-one
Description
1-(7H-Purin-8-ylsulfanyl)propan-2-one is a sulfur-containing purine derivative characterized by a sulfanyl group (-S-) attached to the 8-position of the purine ring, with a propan-2-one moiety. The sulfanylpropan-2-one group may influence its solubility, reactivity, and binding affinity compared to unmodified purines.
Properties
CAS No. |
38801-60-4 |
|---|---|
Molecular Formula |
C8H8N4OS |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
1-(7H-purin-8-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C8H8N4OS/c1-5(13)3-14-8-11-6-2-9-4-10-7(6)12-8/h2,4H,3H2,1H3,(H,9,10,11,12) |
InChI Key |
YUJKMBNRFIYNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=NC=NC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7H-Purin-8-ylsulfanyl)propan-2-one typically involves the reaction of a purine derivative with a thiol compound under specific conditions. One common method is the nucleophilic substitution reaction where the purine derivative is reacted with 2-chloropropanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-(7H-Purin-8-ylsulfanyl)propan-2-one can undergo various chemical reactions including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents on the sulfur atom.
Scientific Research Applications
1-(7H-Purin-8-ylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7H-Purin-8-ylsulfanyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The purine ring system can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The sulfur atom and the propanone moiety can also participate in additional interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Metabolic Stability and Excretion
Although focuses on p-methoxyamphetamine (PMA) metabolism, it highlights the impact of sulfur-free substituents on pharmacokinetics. Comparatively, the sulfanyl group in 1-(7H-Purin-8-ylsulfanyl)propan-2-one may alter its metabolic fate:
- Conjugation Tendency : Sulfur-containing metabolites (e.g., thioethers) often undergo glutathione conjugation or oxidation, unlike PMA’s O-demethylation pathway .
- Species Variability : PMA’s excretion varies between dogs (26% unchanged) and monkeys (3%), with its metabolite PHA showing divergent conjugation patterns (72% free in dogs vs. 14% in monkeys) . This suggests that this compound’s metabolism could also exhibit species-dependent differences.
Structural and Functional Analogues
However, the tetrahydro-2H-pyran and naphthalenyl motifs in these compounds emphasize the role of ring systems in modulating physicochemical properties. For this compound:
- Purinergic Interactions: Unlike non-aromatic esters in , the purine core may enable adenosine receptor binding or kinase inhibition.
- Solubility: The sulfanylpropan-2-one group could enhance water solubility relative to lipophilic diarylheptanoids in , though exact data are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
